molecular formula C7H14ClN3O2 B6188696 2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride CAS No. 2648966-48-5

2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride

Cat. No. B6188696
CAS RN: 2648966-48-5
M. Wt: 207.7
InChI Key:
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Description

The compound “2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride” is a hydrochloride salt of a molecule that contains a 1,4-diazepane ring and an oxoacetamide group. The 1,4-diazepane ring is a seven-membered ring with two nitrogen atoms . The oxoacetamide group consists of a carbonyl (C=O) group and an amide (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered 1,4-diazepane ring and the oxoacetamide group. The presence of the nitrogen atoms in the ring and the oxygen in the oxoacetamide group could lead to interesting chemical properties, such as the ability to form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the polar oxoacetamide group and the ability of the nitrogen atoms to donate electrons could make this compound relatively polar. This could affect its solubility, boiling point, melting point, and other physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in various fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,4-diazepan-1-yl)-2-oxoacetamide hydrochloride involves the reaction of 1,4-diazepane with ethyl chloroacetate to form 2-(1,4-diazepan-1-yl)acetic acid ethyl ester, which is then hydrolyzed to form 2-(1,4-diazepan-1-yl)acetic acid. This intermediate is then reacted with acetic anhydride to form 2-(1,4-diazepan-1-yl)-2-oxoacetamide, which is finally converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1,4-diazepane", "ethyl chloroacetate", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. 1,4-diazepane is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 2-(1,4-diazepan-1-yl)acetic acid ethyl ester.", "2. The ethyl ester intermediate is then hydrolyzed using an acid such as hydrochloric acid or sulfuric acid to form 2-(1,4-diazepan-1-yl)acetic acid.", "3. 2-(1,4-diazepan-1-yl)acetic acid is then reacted with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form 2-(1,4-diazepan-1-yl)-2-oxoacetamide.", "4. Finally, 2-(1,4-diazepan-1-yl)-2-oxoacetamide is converted to the hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2648966-48-5

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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